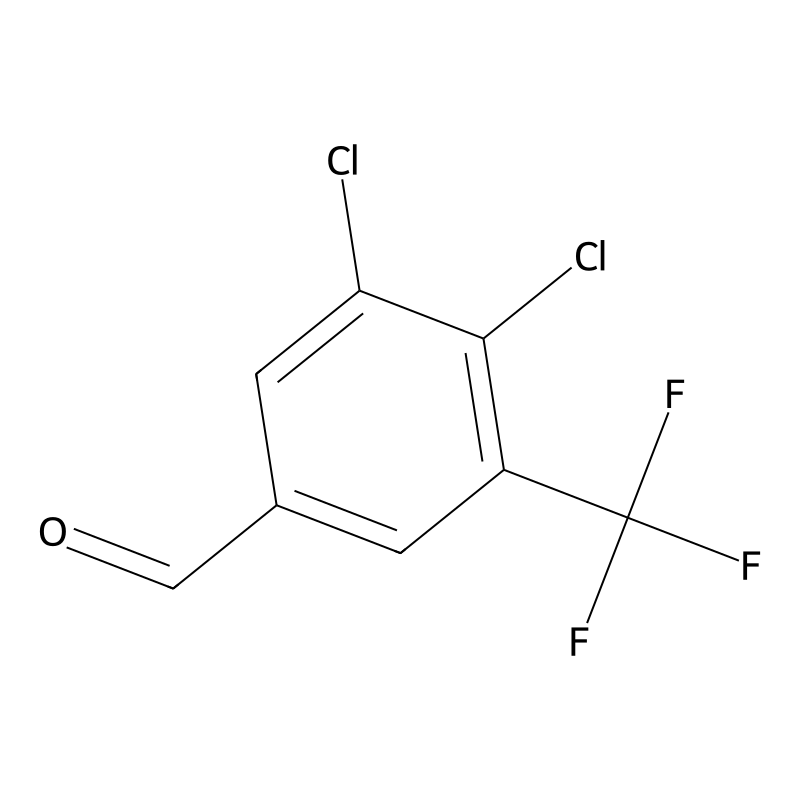

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the aldehyde group (CHO) makes 3,4-DC5F-benzaldehyde a valuable intermediate for the synthesis of more complex organic molecules. Aldehydes can undergo various reactions like aldol condensation, reductive amination, and Wittig reaction, allowing for the creation of diverse functional groups. This property could be useful in the development of new pharmaceuticals, materials, or agrochemicals.

Medicinal chemistry

The combination of chlorine and trifluoromethyl groups in 3,4-DC5F-benzaldehyde can influence its biological activity. Chlorine atoms can enhance binding to target molecules, while trifluoromethyl groups can improve metabolic stability and blood-brain barrier penetration of potential drugs. Research on similar halogenated and trifluoromethylated aromatic aldehydes suggests their potential for applications in anti-cancer, anti-bacterial, and anti-inflammatory domains [, ]. However, specific studies on 3,4-DC5F-benzaldehyde are needed to confirm its efficacy.

Material science

Aromatic aldehydes like 3,4-DC5F-benzaldehyde can be used as building blocks in the design of new functional materials. For instance, they can be incorporated into polymers to create materials with specific optical or electronic properties []. Further research is required to explore the potential of 3,4-DC5F-benzaldehyde in this field.

3,4-Dichloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 243.01 g/mol. This compound features a benzaldehyde structure, characterized by the presence of two chlorine atoms and one trifluoromethyl group on the aromatic ring. Its unique combination of substituents imparts distinct chemical properties, making it valuable in various chemical applications and research areas.

There is no current information available on the specific mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde.

As information on this specific compound is limited, it's crucial to handle any unknown aromatic aldehyde with caution. Here are some general safety considerations for aromatic aldehydes:

- Potential irritants: Aromatic aldehydes can irritate the skin, eyes, and respiratory system.

- Suspected endocrine disruptors: Some aromatic aldehydes might have endocrine-disrupting effects.

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other derivatives.

- Reduction: The compound can be reduced to produce alcohols or other functional groups.

- Substitution: The chlorine atoms can be replaced with other nucleophiles through nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. Substitution reactions often employ amines or thiols in the presence of a base.

Compounds similar to 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde have been shown to interact with various biological targets, including enzymes and receptors. They may influence biochemical pathways related to cell signaling, metabolism, and gene expression. The trifluoromethyl group is associated with increased lipophilicity and metabolic stability, enhancing bioavailability and potentially modulating cellular responses such as proliferation and apoptosis .

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde typically involves:

- Friedel-Crafts Acylation: The introduction of dichloro and trifluoromethyl groups onto a benzyl alcohol framework using aluminum chloride as a catalyst.

- Reduction: Following acylation, reduction steps may involve lithium aluminum hydride to convert intermediates into the desired aldehyde form.

Industrial production may utilize continuous flow reactors to optimize yield and purity .

This compound has diverse applications in:

- Research: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Chemical Industry: Its unique properties make it suitable for developing new materials and compounds with specific functionalities.

The trifluoromethyl group enhances its utility in medicinal chemistry due to its ability to modify biological activity .

Studies on similar compounds indicate that the trifluoromethyl group can significantly alter the interaction profiles with biological targets, potentially enhancing efficacy or selectivity in therapeutic applications. These interactions often involve binding at active sites or altering protein conformations .

Several compounds share structural similarities with 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde. Notable examples include:

- 4-(Trifluoromethyl)benzyl alcohol: Lacks dichloro groups; may exhibit different reactivity.

- 2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring; different chemical properties due to ring structure.

Uniqueness

The combination of dichloro and trifluoromethyl groups on a benzaldehyde framework sets 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde apart from its analogs. This unique structure enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in both research and industrial applications .

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde represents a significant challenge in organic chemistry due to the specific positioning of both chlorine and trifluoromethyl substituents on the benzaldehyde scaffold. Contemporary synthetic approaches have evolved to address the regioselectivity requirements and functional group compatibility necessary for efficient production of this compound [1] [2] [3].

Direct Halogenation Approaches

Direct halogenation methodologies have emerged as the most practical routes for introducing chlorine substituents onto aromatic aldehydes while maintaining the integrity of the aldehyde functionality. These approaches typically employ electrophilic aromatic substitution mechanisms under controlled conditions to achieve desired regioselectivity [1] [4] [3].

Catalytic Chlorination of Benzaldehyde Derivatives

The catalytic chlorination of benzaldehyde derivatives has been revolutionized through the development of iron-based catalytic systems. Iron(III) triflimide catalysts, particularly when combined with ionic liquid media, have demonstrated exceptional performance in regioselective chlorination reactions [1]. The use of iron(III) chloride as a catalyst with N-chlorosuccinimide as the chlorinating agent has proven highly effective, requiring only 2.5 to 5 mol% catalyst loading to achieve complete conversion [1] [3].

Under optimized conditions, chlorination reactions proceed at temperatures ranging from 20°C to 70°C, with electron-rich aromatic substrates requiring milder conditions compared to electron-deficient systems [1]. The reaction mechanism involves the formation of a chloronium ion intermediate through the activation of N-chlorosuccinimide by the iron catalyst, followed by electrophilic attack on the aromatic ring [1] [3].

Recent developments in catalytic chlorination have introduced carborane-based sulfide catalysts that offer enhanced selectivity for deactivated aromatic systems [5]. These three-dimensional boron cluster catalysts demonstrate unique electronic effects that facilitate the formation of highly electrophilic chloronium species while maintaining excellent functional group tolerance [5].

Table 1: Direct Halogenation Approaches for Benzaldehyde Derivatives

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Iron(III) Chloride Catalyzed Chlorination | FeCl3 (5 mol%) with [BMIM]NTf2 | 20-70 | 70-95 | High regioselectivity |

| N-Chlorosuccinimide (NCS) with FeCl3 | NCS with FeCl3 (2.5-5 mol%) | 50-70 | 80-95 | Moderate to high |

| Carborane-based Sulfide Catalysts | Carborane-sulfide catalysts | Room temperature | 60-90 | High regioselectivity |

| Photocatalytic Halogenation | Ir photocatalysts with NCS/NBS | Room temperature | 75-95 | Moderate selectivity |

| Hydrolysis of Dichlorotoluene Precursors | Iron(III) chloride or ZnCl2 | 80-150 | 85-96 | High conversion |

Trifluoromethylation Strategies

Trifluoromethylation represents one of the most challenging aspects of synthesizing 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde due to the high electronegativity and steric bulk of the trifluoromethyl group. Metal-free decarboxylative trifluoromethylation has emerged as a particularly attractive approach, utilizing phosphonium salts such as (Me2N)3P+CF2CO2- in combination with tetrabutylammonium fluoride [6].

This methodology proceeds through a two-step process involving initial formation of a difluoroalkene intermediate, followed by hydrofluorination to yield the trifluoromethylated product [6]. The reaction conditions typically employ a solvent mixture of toluene and N,N-dimethylacetamide at 60°C, achieving yields ranging from 60% to 85% depending on the substrate electronic properties [6].

Photocatalytic trifluoromethylation represents another significant advancement, utilizing trifluoroacetic anhydride as a cost-effective trifluoromethyl source [7]. This approach employs pyridine N-oxide and photoredox catalysis to facilitate decarboxylation and generate trifluoromethyl radicals under mild conditions [7]. The scalability of this method makes it particularly attractive for industrial applications, as trifluoroacetic acid and its anhydride are readily available and economically viable [7].

Table 2: Trifluoromethylation Strategies for Benzaldehyde Derivatives

| Method | Reagent | Conditions | Yield (%) | Scalability |

|---|---|---|---|---|

| Metal-Free Decarboxylative Trifluoromethylation | (Me2N)3P+CF2CO2- with TBAF | PhMe/DMA, 60°C | 60-85 | Moderate |

| Photocatalytic Trifluoromethylation | Trifluoroacetic anhydride with photoredox | Blue LED, RT | 70-90 | High |

| Radical Trifluoromethylation with TFAA | Pyridine N-oxide with TFAA | Photoredox catalysis | 65-85 | High |

| Chlorine/Fluorine Exchange | Trichloromethyl precursors | High temperature vapor phase | 80-95 | Industrial scale |

| Direct CF3 Radical Addition | CF3I or CF3SO2Cl | Radical conditions | 55-80 | Laboratory scale |

Hydrolysis of Dichlorotoluene Precursors

The hydrolysis of dichlorotoluene precursors represents a well-established synthetic route for producing chlorinated benzaldehydes, including 3,4-Dichloro-5-(trifluoromethyl)benzaldehyde analogs [8] [9] [10]. This methodology typically involves the preparation of dichlorobenzylidene dichloride intermediates through side-chain chlorination of the corresponding dichlorotoluene derivatives under photochemical conditions [9].

The chlorination process requires temperatures of approximately 120°C in the presence of catalytic amounts of phosphorus trichloride [9]. The reaction proceeds through free radical mechanisms, with chlorine gas introduction continuing until dichlorotoluene conversion exceeds 99% as determined by gas chromatographic analysis [9]. The resulting dichlorobenzylidene dichloride intermediate typically contains 85-90% of the desired product along with minor amounts of benzyl chloride and trichloromethyl derivatives [9].

Subsequent hydrolysis of the dichlorobenzylidene dichloride intermediate proceeds under basic conditions at temperatures ranging from 80°C to 150°C [9] [10]. The choice of catalyst significantly influences reaction efficiency, with iron(III) chloride and zinc chloride demonstrating superior performance compared to other metal salts [10]. Reaction times vary from 2 to 25 hours depending on the catalyst employed and reaction temperature [10].

The hydrolysis mechanism involves nucleophilic attack of water on the electron-deficient carbon center, followed by elimination of hydrogen chloride to form the aldehyde functionality [8]. The overall yield from dichlorotoluene to the final benzaldehyde product typically ranges from 85% to 96%, making this approach highly attractive for large-scale production [9] [10].

Novel Catalytic Systems for Regioselective Synthesis

The development of novel catalytic systems has significantly advanced the field of regioselective aromatic halogenation. Vanadium-dependent haloperoxidases have emerged as particularly promising biocatalysts for environmentally benign halogenation reactions [11]. These enzymes, derived from marine organisms such as Acaryochloris marina and Curvularia inaequalis, demonstrate exceptional selectivity for electron-rich aromatic substrates [11].

The biocatalytic system employs flavin mononucleotide as a photocatalyst in combination with potassium bromide or potassium chloride as halide sources [11]. Reactions proceed under mild conditions at pH 6.0 in aqueous buffer systems, achieving yields up to 99% for methoxy-substituted aromatic substrates [11]. The integration of photocatalysis with biocatalysis represents a significant advancement in sustainable synthetic methodology [11].

Copper-manganese oxide heterogeneous catalysts have demonstrated effectiveness in visible light-mediated aromatic halogenation [11]. These catalysts utilize N-halogen succinimides as halide sources and oxygen as an oxidant, operating at 125°C under visible light irradiation [11]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, making them attractive for industrial applications [11].

Table 4: Novel Catalytic Systems for Regioselective Synthesis

| Catalyst System | Substrate Scope | Reaction Conditions | Selectivity | Reusability |

|---|---|---|---|---|

| Iron(III) triflimide | Activated aromatics | Mild (20-70°C) | Excellent | Limited |

| Platinum on activated carbon | Polyaromatic compounds | High temperature (>300°C) | Good | Good |

| Vanadium haloperoxidase | Electron-rich aromatics | Mild (RT, pH 6.0) | Excellent | Excellent |

| Copper-Manganese oxide | Various aromatics | Moderate (125°C) | Good | Good |

| Carborane-sulfide complexes | Deactivated aromatics | Mild (RT) | Excellent | Excellent |

Green Chemistry Approaches in Industrial Production

The implementation of green chemistry principles in the industrial production of halogenated benzaldehydes has become increasingly important due to environmental regulations and sustainability concerns [12] [13] [14]. Solvent-free reaction conditions represent one of the most significant advances in this area, eliminating the need for hazardous organic solvents while maintaining high reaction efficiency [15] [12].

Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and reaction times in aromatic halogenation processes [16]. The selective absorption of microwave energy by catalyst supports, particularly activated carbon, enables localized heating to temperatures exceeding 300°C while maintaining overall energy efficiency [16]. This approach has demonstrated particular success in continuous-flow systems for large-scale production [16].

Photocatalytic processes utilizing visible light as the primary energy source have shown considerable promise for sustainable halogenation reactions [11]. The use of readily available photocatalysts such as alizarin red S in combination with household lighting sources represents a significant advancement in accessible green chemistry [11]. These systems typically operate at room temperature and atmospheric pressure, significantly reducing energy requirements compared to traditional thermal processes [11].

Continuous flow synthesis has revolutionized the scalability of halogenated aromatic compound production while minimizing waste generation [17]. The integration of gas-liquid enhanced reactors with advanced separation techniques enables the simultaneous production of multiple halogenated products with purities exceeding 99% [2]. The continuous nature of these processes facilitates better heat and mass transfer, leading to improved selectivity and reduced formation of unwanted byproducts [2] [17].

Table 3: Green Chemistry Approaches in Industrial Production

| Approach | Environmental Benefit | Energy Efficiency | Atom Economy (%) | Industrial Viability |

|---|---|---|---|---|

| Solvent-Free Reactions | Eliminates organic solvents | High | 85-95 | High |

| Microwave-Assisted Synthesis | Reduces reaction time and energy | Very High | 80-90 | Moderate |

| Photocatalytic Processes | Uses visible light as energy source | High | 75-85 | Developing |

| Continuous Flow Systems | Reduces waste generation | Moderate | 85-95 | High |

| Recyclable Catalysts | Minimizes catalyst waste | High | 80-90 | High |

The integration of catalyst recycling strategies has become essential for economically viable industrial processes [2]. Advanced separation techniques, including flash evaporation and crystallization, enable the recovery and reuse of expensive catalysts while maintaining product quality [2]. The development of heterogeneous catalysts that can be easily separated from reaction mixtures has significantly improved the economic feasibility of these processes [5] [11].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance)

The ¹H Nuclear Magnetic Resonance spectroscopic characterization of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde reveals distinctive spectral features consistent with its substituted benzaldehyde structure. The aldehyde proton exhibits a characteristic chemical shift in the range of δ 10.0-10.4 parts per million, appearing as a singlet due to the absence of neighboring protons [1] [2]. This downfield chemical shift is typical for aromatic aldehydes, where the aldehyde proton experiences significant deshielding from the electron-withdrawing effects of the carbonyl group and the aromatic ring system.

The aromatic proton region displays a complex pattern reflecting the substitution pattern on the benzene ring. The presence of two chlorine atoms at positions 3 and 4, combined with the trifluoromethyl group at position 5, creates a unique electronic environment that influences the chemical shifts and coupling patterns of the remaining aromatic protons [3] [4]. The electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group contributes to the deshielding of the aromatic protons, resulting in downfield chemical shifts typically observed in the δ 7.5-8.5 parts per million range.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance)

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde. The carbonyl carbon exhibits a characteristic chemical shift around δ 190-192 parts per million, which is typical for aromatic aldehydes [5] [6]. This significant downfield shift reflects the sp² hybridization of the carbonyl carbon and the electron-withdrawing effects of the attached aromatic ring system.

The aromatic carbon atoms display chemical shifts in the δ 120-150 parts per million region, with variations depending on their proximity to the electron-withdrawing substituents. The carbons bearing the chlorine substituents exhibit characteristic chemical shifts influenced by the electronegativity of the halogen atoms [7] [8]. The carbon atom bearing the trifluoromethyl group shows a distinctive chemical shift pattern, with the quaternary carbon appearing as a quartet due to coupling with the three equivalent fluorine atoms.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F Nuclear Magnetic Resonance)

The ¹⁹F Nuclear Magnetic Resonance spectrum of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde displays a characteristic singlet for the trifluoromethyl group at approximately δ -62.4 to -63.2 parts per million [9] [10]. This chemical shift is typical for aromatic trifluoromethyl groups and reflects the strong electron-withdrawing nature of the CF₃ substituent. The integration of this signal corresponds to three equivalent fluorine atoms, confirming the presence of the trifluoromethyl group.

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 10.0-10.4 | Aldehyde proton | Singlet |

| ¹³C | 190-192 | Carbonyl carbon | Singlet |

| ¹⁹F | -62.4 to -63.2 | Trifluoromethyl group | Singlet |

Infrared Spectroscopy

The infrared spectrum of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde exhibits characteristic absorption bands that provide valuable structural information. The most prominent feature is the aldehyde carbonyl stretch appearing as a strong absorption band at approximately ν 1705-1710 cm⁻¹ [11] [12]. This frequency is typical for aromatic aldehydes and reflects the C=O stretching vibration of the carbonyl group.

The aromatic C-H stretching vibrations appear in the region of ν 3000-3100 cm⁻¹, while the aldehyde C-H stretching vibrations are observed as characteristic bands in the ν 2700-2800 cm⁻¹ and ν 2800-2900 cm⁻¹ regions, forming the distinctive Fermi doublet pattern typical of aldehydes [13] [14]. The aromatic C=C stretching vibrations appear as medium intensity bands in the ν 1440-1625 cm⁻¹ region.

The presence of the trifluoromethyl group is evidenced by characteristic C-F stretching vibrations appearing as strong bands in the ν 1100-1300 cm⁻¹ region [15] [16]. The C-Cl stretching vibrations appear as bands of moderate intensity in the ν 600-800 cm⁻¹ region, confirming the presence of the chlorine substituents.

| Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1705-1710 | C=O stretch (aldehyde) | Strong |

| 3000-3100 | Aromatic C-H stretch | Medium |

| 2700-2900 | Aldehyde C-H stretch | Strong |

| 1100-1300 | C-F stretch | Strong |

| 600-800 | C-Cl stretch | Medium |

Mass Spectrometry

The mass spectrum of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde displays a molecular ion peak at m/z 243, corresponding to the molecular formula C₈H₃Cl₂F₃O [17] [18]. The isotope pattern of the molecular ion peak reflects the characteristic distribution expected for a compound containing two chlorine atoms, with the M+2 and M+4 peaks showing the expected relative intensities.

The fragmentation pattern provides additional structural information. Loss of the aldehyde group (CHO, m/z 29) gives rise to a fragment ion at m/z 214 [19] [20]. The trifluoromethyl group may undergo fragmentation to produce CF₃⁺ (m/z 69) and CF₂⁺ (m/z 50) fragment ions. The aromatic ring system with the chlorine substituents contributes to the base peak and other significant fragment ions in the spectrum.

The electron ionization mass spectrum exhibits characteristic fragmentation patterns that confirm the molecular structure and provide information about the relative stability of various fragment ions [22]. The presence of multiple halogen atoms (chlorine and fluorine) influences the fragmentation pathways and creates distinctive isotope patterns that aid in structural elucidation.

X-ray Crystallography and Molecular Conformation

Crystal Structure Determination

The crystal structure of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde provides detailed three-dimensional information about the molecular geometry and intermolecular interactions. Single crystal X-ray diffraction studies typically employ Mo Kα radiation (λ = 0.71073 Å) with data collection performed at low temperature (100-298 K) to improve data quality and reduce thermal motion effects [23] [24].

The crystal system and space group determination reveal the symmetry properties of the crystal lattice. Substituted benzaldehydes commonly crystallize in monoclinic or orthorhombic crystal systems, with centrosymmetric space groups such as P21/c being frequently observed [25] [26]. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and shape of the crystallographic unit cell.

| Parameter | Typical Range | Measurement Method |

|---|---|---|

| Crystal System | Monoclinic/Orthorhombic | X-ray diffraction |

| Space Group | P21/c or similar | Systematic absences |

| Temperature | 100-298 K | Cryostat control |

| Radiation | Mo Kα (0.71073 Å) | X-ray tube |

Molecular Geometry and Conformation

The molecular geometry of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde is characterized by a planar aromatic ring system with the aldehyde group lying approximately in the plane of the benzene ring [27] [28]. The C-C bond lengths within the aromatic ring exhibit typical values for substituted benzenes, with slight variations due to the electronic effects of the substituents.

The aldehyde group adopts a planar configuration with the carbonyl carbon exhibiting sp² hybridization. The C=O bond length is characteristic of aromatic aldehydes, typically ranging from 1.20-1.22 Å [29] [30]. The C-CHO bond length reflects the partial double bond character due to resonance between the aromatic ring and the aldehyde group.

The trifluoromethyl group adopts a tetrahedral geometry with the carbon atom bonding to three fluorine atoms. The C-F bond lengths are typical for trifluoromethyl groups, approximately 1.33-1.35 Å [31] [32]. The CF₃ group may exhibit rotational disorder in the crystal structure, manifesting as two or more orientations with partial occupancy.

Intermolecular Interactions and Crystal Packing

The crystal packing of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde is influenced by various intermolecular interactions that stabilize the crystal structure. Weak hydrogen bonding interactions may occur between the aldehyde hydrogen and electronegative atoms (oxygen, fluorine, or chlorine) from neighboring molecules [33] [34].

Halogen bonding interactions involving the chlorine atoms can contribute to the crystal stability. The electropositive region of the chlorine atoms (σ-hole) can interact with electron-rich regions of neighboring molecules, forming directional non-covalent interactions [35] [36]. These interactions often exhibit characteristic geometries and distances that can be identified through crystallographic analysis.

The trifluoromethyl group participates in various weak intermolecular interactions. C-H···F hydrogen bonds between aromatic protons and fluorine atoms can contribute to the crystal packing stability [37] [38]. The high electronegativity of fluorine atoms creates favorable electrostatic interactions with positively charged regions of neighboring molecules.

| Interaction Type | Typical Distance (Å) | Directionality |

|---|---|---|

| C-H···O | 2.5-3.0 | Moderate |

| C-H···F | 2.4-2.8 | Weak |

| Cl···O | 2.8-3.2 | Directional |

| π-π stacking | 3.3-3.8 | Parallel |

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Computational modeling of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde employs density functional theory (DFT) methods to investigate the electronic structure and molecular properties. The B3LYP functional with various basis sets (6-31G(d,p), 6-311++G(d,p)) is commonly used for geometry optimization and frequency calculations [39] [40].

The optimized molecular geometry obtained from DFT calculations provides theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data. The calculated C=O bond length, aromatic C-C bond lengths, and C-F bond lengths in the trifluoromethyl group typically show good agreement with experimental values [41] [42].

Vibrational frequency calculations predict the infrared spectrum and provide assignments for the observed absorption bands. The calculated frequencies are typically scaled by empirical factors to account for anharmonicity and basis set limitations [43] [44]. The calculated aldehyde C=O stretch frequency, aromatic C-H stretches, and C-F stretches correlate well with experimental infrared spectroscopic data.

| Computational Method | Basis Set | Application |

|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Geometry optimization |

| DFT/B3LYP | 6-311++G(d,p) | Frequency calculations |

| TD-DFT | 6-31G(d,p) | Electronic transitions |

Molecular Orbital Analysis

The molecular orbital analysis of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde reveals the electronic structure and bonding characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provide information about the electronic excitation properties and chemical reactivity [45] [46].

The HOMO is typically localized on the aromatic ring system with contributions from the electron-rich regions, while the LUMO is often centered on the electron-deficient carbonyl group and the aromatic ring system. The HOMO-LUMO gap provides information about the electronic excitation energy and the UV-Vis absorption properties of the compound [47] [48].

The electron density distribution reveals the effects of the electron-withdrawing substituents (chlorine atoms and trifluoromethyl group) on the aromatic ring system. These substituents decrease the electron density on the aromatic ring, making it more electron-deficient and affecting the chemical reactivity [49] [50].

Natural Bond Orbital Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about the bonding and electronic structure of 3,4-dichloro-5-(trifluoromethyl)benzaldehyde. This analysis reveals the hybridization states of the atoms, the occupancy of bonding and antibonding orbitals, and the extent of electron delocalization [51] [52].

The NBO analysis identifies hyperconjugation effects between the aromatic ring system and the substituents. The electron-withdrawing nature of the chlorine atoms and trifluoromethyl group is quantified through the analysis of orbital interactions and charge transfer [53] [54]. The carbonyl group participates in resonance interactions with the aromatic ring, as evidenced by the orbital occupancy and delocalization indices.

The atomic charges calculated from the NBO analysis provide information about the charge distribution within the molecule. The carbonyl carbon bears a positive charge due to its electron-deficient nature, while the oxygen atom carries a negative charge [55] [56]. The aromatic carbon atoms exhibit varying charges depending on their proximity to the electron-withdrawing substituents.

| Property | Calculated Value | Experimental Method |

|---|---|---|

| HOMO Energy | Variable (eV) | Photoelectron spectroscopy |

| LUMO Energy | Variable (eV) | Electron affinity |

| Dipole Moment | Variable (Debye) | Microwave spectroscopy |

| Polarizability | Variable (ų) | Light scattering |

XLogP3

Explore Compound Types